molecular formula C12H16N2O3 B358604 N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide CAS No. 1020241-61-5

N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide

Cat. No.: B358604
CAS No.: 1020241-61-5
M. Wt: 236.27g/mol
InChI Key: ASSHGBXBTHXKMO-UHFFFAOYSA-N
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Description

“N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide” is a chemical compound with the linear formula C20H24N2O5 . Its molecular weight is 372.425 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. The compound has a molecular weight of 372.425 .

Scientific Research Applications

Paracetamol Metabolism and Genetic Differences

Research highlights the complex metabolism of paracetamol, involving multiple pathways such as glucuronidation, sulfation, and oxidation. Genetic differences in these metabolic processes suggest variability in susceptibility to toxicity and pain alleviation effectiveness. Studies point towards the importance of understanding pharmacogenetic profiles to mitigate risks associated with paracetamol use and to optimize its therapeutic effectiveness (Li-zi Zhao & G. Pickering, 2011).

Analgesic Mechanisms Beyond Cyclooxygenase Inhibition

Recent studies have elucidated novel mechanisms of acetaminophen's analgesic effects, such as its metabolization to N-acylphenolamine (AM404), which acts on the TRPV1 and cannabinoid receptors, indicating its influence on pain pathways in both the brain and spinal cord. This mechanism provides insights into developing new pain management strategies that may leverage acetaminophen's analgesic properties beyond traditional cyclooxygenase inhibition (N. Ohashi & T. Kohno, 2020).

Advanced Oxidation Processes for Environmental Degradation

The environmental impact of acetaminophen, particularly its persistence and degradation in aquatic environments, has been a focus of research. Advanced oxidation processes (AOPs) have been identified as effective methods for removing acetaminophen from water, highlighting the drug's environmental footprint and the need for effective wastewater treatment solutions to mitigate potential ecological risks (Mohammad Qutob et al., 2022).

Pharmacological and Toxicological Review

A comprehensive review of acetamide and formamide derivatives, including acetaminophen, covers toxicological aspects and the biological consequences of exposure. This research underscores the commercial importance of these compounds and the evolving understanding of their biological effects, highlighting the balance between therapeutic benefits and potential risks (G. Kennedy, 2001).

Hepatotoxicity and Fatalities

The hepatotoxic potential of paracetamol and its link to acute liver failure (ALF) emphasize the critical need for caution in its use, especially in overdose situations. Research into the epidemiology of paracetamol-related hepatotoxicity and fatalities contributes to a deeper understanding of its risks and informs clinical practice to prevent adverse outcomes (R. Tittarelli et al., 2017).

Properties

IUPAC Name

N-[2-(3-acetamidophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(15)13-6-7-17-12-5-3-4-11(8-12)14-10(2)16/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSHGBXBTHXKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=CC(=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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